molecular formula C16H19N3O3S B2552039 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034580-42-0

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2552039
CAS No.: 2034580-42-0
M. Wt: 333.41
InChI Key: NNPFZCYJSYFRCL-UHFFFAOYSA-N
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Description

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic small molecule featuring a complex architecture of nitrogen- and sulfur-containing heterocycles, which may be of significant interest in early-stage discovery research. The compound's structure incorporates a methoxypyrazine moiety linked via a piperidine spacer to a thiophene-based ethanone group. Methoxypyrazine derivatives are frequently explored in medicinal chemistry for their potential to engage in hydrogen bonding and pi-stacking interactions with biological targets . Furthermore, the thiophene ring, a privileged scaffold in drug discovery, is known to contribute to the binding affinity and metabolic stability of investigational compounds . Molecular hybrids containing piperidine, pyrazine, and thiophene units are often investigated for their potential to modulate a range of pharmacological targets. This reagent is provided exclusively for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-21-14-9-17-10-15(18-14)22-12-4-2-6-19(11-12)16(20)8-13-5-3-7-23-13/h3,5,7,9-10,12H,2,4,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPFZCYJSYFRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that possesses a unique combination of functional groups, which suggests potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Methoxypyrazine moiety : Enhances bioactivity through potential receptor interactions.
  • Piperidine ring : Commonly found in various pharmaceuticals, contributing to its biological properties.
  • Thiophene group : Known for its role in enhancing the pharmacological profile of compounds.
PropertyValue
Molecular FormulaC17H23N5O3
Molecular Weight345.4 g/mol
CAS Number2034438-14-5

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : Potential interactions with neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions like obesity or diabetes.

Experimental Studies

Several studies have evaluated the biological activity of related compounds and derivatives:

  • Antimicrobial Activity : Related Schiff bases have shown promising antimicrobial effects against various bacteria, indicating that similar derivatives may possess comparable activities .
  • Antioxidant Properties : The antioxidant capacity was assessed using the DPPH method, where compounds similar to the target compound demonstrated significant radical scavenging abilities .
  • Lipase Inhibition : Research on similar piperidine derivatives revealed their potential as antilipase agents, suggesting that the target compound may also inhibit pancreatic lipase, thus contributing to weight management strategies .

Study 1: Antimicrobial Evaluation

A study conducted on structurally similar compounds showed that they exhibited varying degrees of antibacterial activity. The tested compounds were evaluated using disk diffusion methods against standard bacterial strains. The results indicated that modifications in functional groups significantly influenced their efficacy.

Study 2: Lipase Inhibition Assay

In vitro assays demonstrated that certain derivatives effectively inhibited porcine pancreatic lipase. The molecular docking studies indicated strong binding affinities, suggesting that the structural features of these compounds, including the thiophene and methoxypyrazine groups, play critical roles in their biological activity.

Comparison with Similar Compounds

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

  • Structural Difference : The methoxy group is at the 3-position of pyrazine instead of 6, and the thiophene substituent is at the 3-position rather than 2.
  • The thiophen-3-yl group may reduce steric hindrance compared to the 2-substituted analog .

Vandetanib Derivatives (e.g., Compound 1 in )

  • Structure : Contains a 6-methoxyquinazoline core instead of pyrazine and a nitroimidazole group.
  • Key Differences : The quinazoline system enhances planar aromaticity, improving kinase inhibition (e.g., EGFR targeting). The nitroimidazole introduces redox-active properties, which are absent in the target compound.
  • Synthesis : Yields for nitroimidazole-containing analogs range from 63.9% to 71.1%, suggesting moderate efficiency compared to thiophene-based reactions (65–90% yields in sulfone synthesis) .

Thiophene-Containing Piperidine Derivatives

2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone

  • Structure : Replaces pyrazine with a 4-(trifluoromethyl)phenyl-substituted piperazine.
  • Impact : The trifluoromethyl group increases electronegativity and metabolic stability. Piperazine rings enhance solubility but reduce rigidity compared to pyrazine .

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone

  • Structure : Features a 3-hydroxypiperidine instead of a pyrazine-oxy substituent.
  • Impact : The hydroxyl group introduces hydrogen-bonding capacity but reduces lipophilicity (clogP estimated ~1.8 vs. ~2.5 for the target compound). This analog may exhibit improved aqueous solubility .

Sulfonyl and Heterocyclic Variants

2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone

  • Structure : Replaces the piperidine-pyrazine system with a sulfonyl group.
  • Synthesis : Achieved in 90% yield via metal–organic framework catalysis, indicating higher efficiency than multi-step piperidine-pyrazine couplings .
  • Properties : Sulfonyl groups enhance electrophilicity and may improve binding to sulfhydryl-containing targets.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Synthesis Yield clogP* Key Features
Target Compound Piperidine + pyrazine 6-Methoxypyrazine, thiophen-2-yl N/A† ~2.5 Balanced lipophilicity, H-bond donor
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone Piperidine + pyrazine 3-Methoxypyrazine, thiophen-3-yl N/A† ~2.3 Reduced steric hindrance
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone Piperazine 4-(Trifluoromethyl)phenyl, thiophen-2-yl N/A† ~3.0 High electronegativity
2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone Sulfonyl 4-Methoxyphenylsulfonyl 90% ~1.2 High reactivity, electrophilic
Vandetanib Derivative (Compound 1 in ) Quinazoline + piperidine 6-Methoxyquinazoline, nitroimidazole 66.6% ~3.8 Anticancer activity (EGFR inhibition)

*clogP values estimated using fragment-based methods.

Research Findings and Functional Insights

  • Biological Activity : While Vandetanib derivatives show confirmed anticancer activity , the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
  • Synthetic Efficiency : Sulfonyl-containing analogs (e.g., ) achieve higher yields (65–90%) than multi-step piperidine-pyrazine syntheses, highlighting a trade-off between structural complexity and reaction efficiency .

Q & A

Q. Table 1. Example Reaction Conditions

ReagentSolventTemperatureYield (%)Reference
HOBt/TBTU/NEt₃DMFRT65–75
EDCI/DMAPCH₂Cl₂0°C→RT70–80

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify piperidine, pyrazine, and thiophene moieties. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₃O₃S: 358.1225; observed: 358.1228) .
  • X-ray Crystallography : SHELX programs refine crystal structures to validate stereochemistry and bond lengths .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound's biological efficacy?

Q. Methodological Answer :

  • Core Modifications : Replace the methoxypyrazine group with bioisosteres (e.g., pyridine in ) to enhance target binding.
  • Piperidine Substitution : Introduce polar groups (e.g., hydroxyl, fluorine) to improve solubility and blood-brain barrier penetration .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like PDE10A, comparing with known inhibitors (e.g., AMG 579 in ).

Advanced: How should researchers address contradictions in bioactivity data across different assay systems?

Q. Methodological Answer :

  • Metabolic Stability Assays : Use LC-MS/MS to assess hepatic microsomal stability (e.g., t₁/₂ > 60 mins suggests suitability for in vivo studies) .
  • Target Engagement Studies : Radiolabel the compound (e.g., ¹⁸F or ¹¹C isotopes) for in vivo PET imaging to correlate brain occupancy with behavioral outcomes .
  • Orthogonal Assays : Validate hits in cell-free (e.g., enzymatic inhibition) and cell-based (e.g., cAMP modulation for PDE10A) systems .

Advanced: What computational strategies are effective for modeling this compound's interaction with neurological targets?

Q. Methodological Answer :

  • Fragment Screening : Co-crystallize with target proteins (e.g., FAD-dependent oxidoreductases) to identify binding hotspots .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) for >100 ns to assess stability of key hydrogen bonds (e.g., pyrazine O-methoxy with catalytic residues) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications .

Advanced: How can researchers optimize pharmacokinetic properties while retaining target affinity?

Q. Methodological Answer :

  • LogP Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce calculated LogP from 1.8 (current) to <1.0, improving solubility .
  • Prodrug Strategies : Mask polar groups (e.g., acetylated piperidine) to enhance oral bioavailability .
  • In Vivo PK Studies : Monitor plasma clearance (CL) and volume of distribution (Vd) in rodent models to guide dosing regimens .

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